N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide
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Description
The compound “N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide” belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It is a small molecule and is experimental in nature .
Molecular Structure Analysis
The molecular formula of the compound is C9H11N3O2S . The average mass is 225.268 Da and the monoisotopic mass is 225.057197301 Da .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide, due to its structural and chemical properties, may be implicated in research concerning the synthesis and biological activity of azolylthioacetic acids. These compounds demonstrate a range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities (Chornous, Palamar, Grozav, & Vovk, 2016)[https://consensus.app/papers/synthesis-activity-acids-chornous/3c7f4fb40a1f5e77ac6fdc65c7b2c4ea/?utm_source=chatgpt]. The structural complexity and the presence of a thiazolo[5,4-c]azepin core in compounds like this compound suggest potential for diverse pharmacological actions, contributing to ongoing research in medicinal chemistry and drug development.
Another aspect of its application is related to the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, highlighting its relevance in creating compounds with varied biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)[https://consensus.app/papers/synthesis-transformation-4phosphorylated-derivatives-abdurakhmanova/5f29b103ed94551d94c2b6b1b21b2333/?utm_source=chatgpt]. This indicates the potential of this compound in contributing to the development of new therapeutic agents targeting a range of diseases through modulation of biochemical pathways.
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-15(11-5-4-9-13-7-2-1-3-8-13)21-18-20-14-10-6-12-19-17(23)16(14)24-18/h1-3,7-8H,4-6,9-12H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYIOINSLIFJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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